molecular formula C12H12ClN3O2S B11819502 4-(Benzylamino)-5-chloropyridine-3-sulfonamide

4-(Benzylamino)-5-chloropyridine-3-sulfonamide

Cat. No.: B11819502
M. Wt: 297.76 g/mol
InChI Key: KRCGAOPOXJRCCE-UHFFFAOYSA-N
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Description

4-(Benzylamino)-5-chloropyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring substituted with benzylamino, chloro, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-5-chloropyridine-3-sulfonamide typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of the benzylamino group through nucleophilic substitution. The sulfonamide group is then introduced via sulfonylation reactions. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-5-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzylamino)-5-chloropyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Pathways involved include those related to cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylamino)-5-chloropyridine-3-carboxamide
  • 4-(Benzylamino)-5-chloropyridine-3-thiol
  • 4-(Benzylamino)-5-chloropyridine-3-phosphate

Uniqueness

4-(Benzylamino)-5-chloropyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide, thiol, and phosphate analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

4-(benzylamino)-5-chloropyridine-3-sulfonamide

InChI

InChI=1S/C12H12ClN3O2S/c13-10-7-15-8-11(19(14,17)18)12(10)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)(H2,14,17,18)

InChI Key

KRCGAOPOXJRCCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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